molecular formula C38H64NaO49S7 B1674382 Idraparinux CAS No. 162610-17-5

Idraparinux

カタログ番号: B1674382
CAS番号: 162610-17-5
分子量: 1552.3 g/mol
InChIキー: LRWRCXOPMFQZNL-QIEZGXCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Idraparinux is an anticoagulant medication that was in development by Sanofi-Aventis . It is a synthetic pentasaccharide and an antithrombin-dependent inhibitor of activated factor X . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .


Synthesis Analysis

The synthesis of this compound involves the creation of the L-iduronic acid building block, which is crucial for the anticoagulant activity . A modular synthetic pathway has been developed to obtain a series of this compound-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .


Molecular Structure Analysis

The molecular formula of this compound is C38H64O49S7 . It has a molar mass of 1529.3 g/mol .


Physical and Chemical Properties Analysis

This compound shares many of the properties of arixtra but has the added advantage of a highly convenient once-a week dosing regimen . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .

科学的研究の応用

Synthesis and Modular Assembly

  • Idraparinux, a fully O-sulfated α-methyl glycoside of the heparin pentasaccharide motif, has been a focal point in research due to its role as an anticoagulant interacting with antithrombin III. Significant advancements have been made in synthesizing this compound through a modular one-pot synthesis process. This approach, utilizing glycosyl phosphate and d-glucuronic acid-containing disaccharide thioglycoside as donor building blocks, presents a more efficient strategy for assembling heparan sulfates with specific sulfation patterns. This novel synthesis method is pivotal in the functional study of such anticoagulants (Dey, Lo, & Wong, 2019).

Anticoagulant Mechanisms and Clinical Applications

  • This compound's role as a specific antithrombin-dependent inhibitor of activated factor Xa is significant in the treatment and prevention of thromboembolic events. Its long-acting nature, owing to its chemical structure, opens up new possibilities for clinical applications, particularly in scenarios where prolonged anticoagulation is necessary. The drug's pharmacokinetics, including its clearance and half-life, have been extensively studied, highlighting its potential in various clinical settings (Veyrat‐Follet et al., 2009).

Development of this compound and Idrabiotaparinux

  • Research has also delved into the development of this compound for anticoagulant therapy, particularlyin its application for patients suffering from venous thromboembolism (VTE) or atrial fibrillation. However, major bleeding events observed during treatment led to the halt of this compound development. This has shifted the focus to Idrabiotaparinux, a derivative with an attached biotin moiety, allowing for neutralization with avidin. This compound is currently under investigation in clinical trials for the prevention of recurrent VTE in patients with acute pulmonary embolism. The future of this drug depends on the safety and efficacy of both the compound and avidin (Harenberg, 2009).

Analyzing Binding Interactions

  • The interaction between this compound and antithrombin (AT) has been a topic of considerable research interest. Studies have shown that this compound binds tightly to AT, significantly enhancing its affinity compared to natural pentasaccharides. This enhancement is largely due to nonionic interactions, underscoring the potential of exploiting these interactions in designing biologically active ligands. Such research is crucial in understanding the molecular mechanics of anticoagulant drugs and developing new therapeutic agents with improved efficacy and specificity (Hjelm & Schedin‐Weiss, 2007).

作用機序

Idraparinux selectively blocks coagulation factor Xa . It is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa .

Safety and Hazards

Clinical trials have revealed that Idraparinux had led to bleeding . The safety outcomes demonstrated that this compound decreased major bleeding rate significantly but had a trend to increase the all cause mortality compared with warfarin .

特性

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously.

CAS番号

162610-17-5

分子式

C38H64NaO49S7

分子量

1552.3 g/mol

IUPAC名

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1

InChIキー

LRWRCXOPMFQZNL-QIEZGXCVSA-N

異性体SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

正規SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

外観

Solid powder

ピクトグラム

Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

idraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idraparinux
Reactant of Route 2
Idraparinux
Reactant of Route 3
Idraparinux
Reactant of Route 4
Idraparinux
Reactant of Route 5
Idraparinux
Reactant of Route 6
Idraparinux

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。